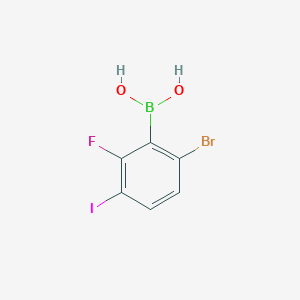

(6-Bromo-2-fluoro-3-iodophenyl)boronic acid

Vue d'ensemble

Description

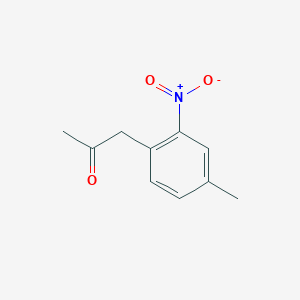

The compound "(6-Bromo-2-fluoro-3-iodophenyl)boronic acid" is a multifunctional aromatic boronic acid derivative characterized by the presence of halogen substituents - bromine, fluorine, and iodine - on the phenyl ring, along with a boronic acid group. This structure suggests potential reactivity and utility in various organic synthesis applications, such as Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids typically involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of related compounds like 3-borono-5-fluorobenzoic acid involves a two-step reaction using an organic lithium reagent followed by an oxidation reaction to yield the target product . Similarly, the halodeboronation of aryl boronic acids has been demonstrated as a general method to form aryl bromides and chlorides, which could be applicable to the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom bonded to two hydroxyl groups and an organic substituent. The presence of halogens on the aromatic ring can influence the structural behavior of these compounds. For example, fluorination has been shown to improve the stability of cyclic semianhydrides in fluorinated phenylenediboronic acids . The structural properties of similar compounds, such as 3-bromophenylboronic acid, have been extensively studied using experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods .

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki coupling reactions, which are pivotal in the synthesis of biaryl compounds. The reactivity of boronic acids in such reactions can be influenced by the substituents on the aromatic ring. For example, functionalized aryl boronic acids have been used in Pd^0-catalyzed cross-coupling reactions to synthesize unsymmetrical biphenyls and terphenyls . The presence of halogens on the boronic acid could potentially enhance its reactivity in these types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly affected by their substituents. The acidity and structural behavior of fluorinated phenylenediboronic acids, for instance, are influenced by the synergy between the fluorine atoms and the boronic group . The study of 3-bromophenylboronic acid through various spectroscopic and computational methods provides insights into the vibrational modes, chemical shifts, and electronic properties of such compounds . These properties are crucial for understanding the reactivity and potential applications of "this compound" in organic synthesis and material science.

Analyse Biochimique

Biochemical Properties

(6-Bromo-2-fluoro-3-iodophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, enabling its use in the synthesis of complex organic molecules . Additionally, this compound has been utilized in the development of enzyme inhibitors and as a building block for the synthesis of biologically active compounds .

Cellular Effects

This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses . Furthermore, its impact on gene expression has been observed in studies where it affects the transcriptional activity of certain genes, thereby influencing cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their functions . The boronic acid group in this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, this compound can interact with nucleic acids, affecting gene expression by modulating transcriptional and post-transcriptional processes . These interactions contribute to the compound’s ability to influence various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Additionally, the compound’s impact on cellular processes can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been administered to animal models to observe its effects on various physiological and biochemical parameters . It has been found that low to moderate doses of this compound can produce beneficial effects, such as enzyme inhibition and modulation of gene expression . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These findings highlight the importance of optimizing dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial factors that determine its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s availability and activity within different tissues and organs.

Propriétés

IUPAC Name |

(6-bromo-2-fluoro-3-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLRLKXUEMIENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)I)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584803 | |

| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-90-6 | |

| Record name | B-(6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)